Vapour Pressure Advantage of Trivinylmethoxysilane over Vinyltrimethoxysilane and Trivinylethoxysilane for Vapour-Phase Delivery Systems
Trivinylmethoxysilane (TVMS) exhibits a vapour pressure of 30.7 mmHg at 25 °C, which is approximately 1.9× higher than vinyltrimethoxysilane (VTMS, 16.4 mmHg at 25 °C) and approximately 2.9× higher than trivinylethoxysilane (TVES, 10.5 mmHg at 25 °C) . This elevated volatility is cited as a key selection criterion for atmospheric-pressure spatial deposition systems, where efficient precursor transport into the gas phase at ambient or near-ambient temperatures is essential [1].
| Evidence Dimension | Vapour pressure at 25 °C (mmHg) |
|---|---|
| Target Compound Data | 30.7 mmHg at 25 °C (TVMS) |
| Comparator Or Baseline | VTMS: 16.4 ± 0.2 mmHg at 25 °C; TVES: 10.5 ± 0.2 mmHg at 25 °C |
| Quantified Difference | TVMS / VTMS ratio ≈ 1.87; TVMS / TVES ratio ≈ 2.92 |
| Conditions | Calculated/predicted vapour pressure values at 25 °C from ChemNet, ChemSrc, and Chem960 databases |
Why This Matters
Higher vapour pressure directly enables more efficient precursor delivery in atmospheric-pressure CVD and spatial ALD systems, reducing the need for heated bubblers or carrier gas optimisation and improving process throughput.
- [1] Nguyen, V. H.; Sekkat, A.; Arturo, C.; de la Huerta, M.; Zoubian, F.; Crivello, C.; Rubio-Zuazo, J.; Jaffal, M.; Bonvalot, M.; Vallée, C.; Aubry, O.; Rabat, H.; Hong, D.; Muñoz-Rojas, D. Atmospheric Plasma-Enhanced Spatial Chemical Vapor Deposition of SiO₂ Using Trivinylmethoxysilane and Oxygen Plasma. Chem. Mater. 2020, 32, 5153–5162. DOI: 10.1021/acs.chemmater.0c01148. View Source
